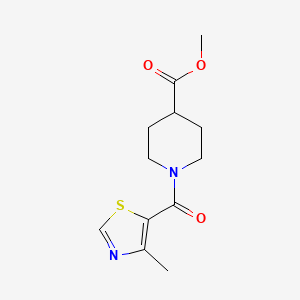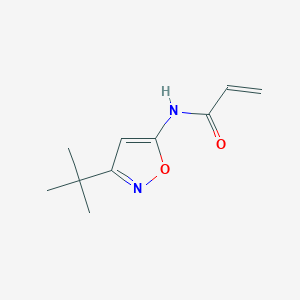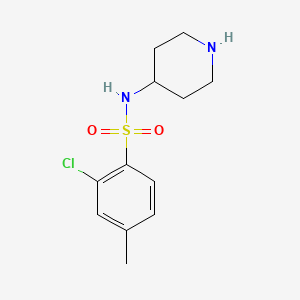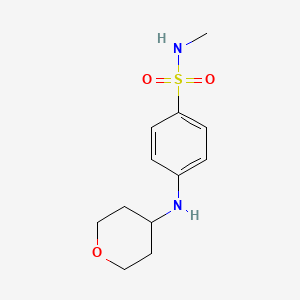
4-methoxy-N-pyrrolidin-3-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-pyrrolidin-3-ylbenzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPB belongs to the class of benzamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-methoxy-N-pyrrolidin-3-ylbenzamide involves its interaction with TRPV1 and FAAH. As a TRPV1 antagonist, 4-methoxy-N-pyrrolidin-3-ylbenzamide binds to the channel and prevents it from being activated by stimuli such as heat and capsaicin. As a FAAH inhibitor, 4-methoxy-N-pyrrolidin-3-ylbenzamide prevents the breakdown of endocannabinoids, leading to an increase in their levels and subsequent effects on the endocannabinoid system.
Biochemical and Physiological Effects:
4-methoxy-N-pyrrolidin-3-ylbenzamide has been found to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. These effects are thought to be mediated by the inhibition of TRPV1 and FAAH, which leads to changes in the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxy-N-pyrrolidin-3-ylbenzamide in lab experiments is its selectivity for TRPV1 and FAAH, which allows for the specific targeting of these proteins. However, one limitation is that 4-methoxy-N-pyrrolidin-3-ylbenzamide has not been extensively studied in vivo, and its effects on other systems and processes are not well understood.
Orientations Futures
There are several future directions for research on 4-methoxy-N-pyrrolidin-3-ylbenzamide. One area of focus could be the development of more potent and selective TRPV1 antagonists and FAAH inhibitors based on the structure of 4-methoxy-N-pyrrolidin-3-ylbenzamide. Another direction could be the investigation of 4-methoxy-N-pyrrolidin-3-ylbenzamide's effects on other systems and processes, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of 4-methoxy-N-pyrrolidin-3-ylbenzamide in conditions such as chronic pain and anxiety could be explored.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-pyrrolidin-3-ylbenzamide involves the reaction between 4-methoxybenzoic acid and pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces 4-methoxy-N-pyrrolidin-3-ylbenzamide as a white solid in high yield.
Applications De Recherche Scientifique
4-methoxy-N-pyrrolidin-3-ylbenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. 4-methoxy-N-pyrrolidin-3-ylbenzamide has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to a range of physiological and behavioral effects.
Propriétés
IUPAC Name |
4-methoxy-N-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)12(15)14-10-6-7-13-8-10/h2-5,10,13H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMDIUUPKVOVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-pyrrolidin-3-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)



![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)